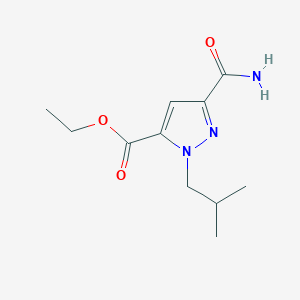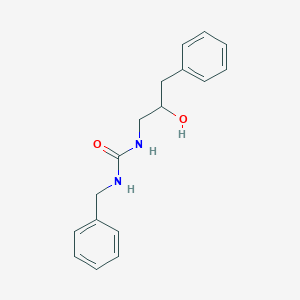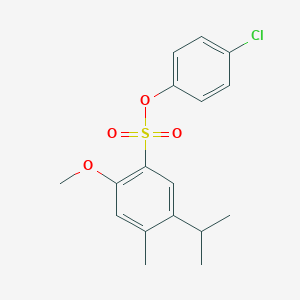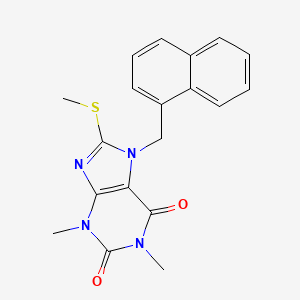![molecular formula C12H14ClN3O2 B2893042 6-(5-Chloropyrimidin-2-yl)-6-azaspiro[3.4]octane-8-carboxylic acid CAS No. 2034520-17-5](/img/structure/B2893042.png)
6-(5-Chloropyrimidin-2-yl)-6-azaspiro[3.4]octane-8-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “6-(5-Chloropyrimidin-2-yl)-6-azaspiro[3.4]octane-8-carboxylic acid” is a complex organic molecule. It contains a pyrimidine ring, which is a type of heterocyclic aromatic organic compound similar to benzene and pyridine, containing two nitrogen atoms at positions 1 and 3 of the six-membered ring . It also contains a spirocyclic structure (azaspiro[3.4]octane), which is a type of cyclic compound where two rings share a single atom .
Molecular Structure Analysis
The molecular structure of this compound, based on its name, would consist of a pyrimidine ring with a chlorine atom at the 5-position, connected to a spirocyclic structure at the 6-position, and a carboxylic acid group at the 8-position of the spirocycle .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the electron-withdrawing chlorine atom on the pyrimidine ring, as well as the electron-donating properties of the nitrogen in the azaspiro[3.4]octane structure .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the polar carboxylic acid group could enhance its solubility in polar solvents, while the aromatic pyrimidine ring could contribute to its stability .科学的研究の応用
Synthesis and Drug Design Applications
6-(5-Chloropyrimidin-2-yl)-6-azaspiro[3.4]octane-8-carboxylic acid and its derivatives have been explored for their utility in synthetic chemistry and drug design. Studies have focused on the synthesis of related azaspirocycles and their potential as building blocks in the development of novel pharmaceutical compounds.
Dipeptide Synthons
The synthesis of heterospirocyclic compounds related to azaspiro[3.4]octane-8-carboxylic acid has been shown to provide new dipeptide synthons, useful in peptide synthesis. These compounds have applications in creating analogues of antibiotics and other bioactive peptides (Suter et al., 2000).
Diversity-Oriented Synthesis
A study on the diversity-oriented synthesis of azaspirocycles, including those structurally similar to this compound, demonstrates their utility in forming functionalized pyrrolidines, piperidines, and azepines. These scaffolds are significant for chemistry-driven drug discovery (Wipf et al., 2004).
Synthesis of Amino Acids
Research has been conducted on synthesizing amino acids derived from azaspiro[3.4]octane structures. These novel amino acids add to the family of sterically constrained amino acids, useful in chemistry, biochemistry, and drug design (Radchenko et al., 2010).
Pharmacological Potential
The pharmacological potential of compounds related to this compound has also been a subject of research, particularly in exploring their properties as potential drug candidates.
Anti-Inflammatory Agents
Research on derivatives of pirinixic acid, which shares a pyrimidinyl structure with this compound, identified potent inhibitors of 5-lipoxygenase product synthesis. These derivatives have potential for treating inflammatory and allergic diseases (Werz et al., 2008).
Anticancer and Antidiabetic Applications
A study on spirothiazolidines analogs, which are structurally related to azaspirocycles, revealed compounds with significant anticancer and antidiabetic activities. This underscores the potential of azaspirocyclic structures in developing treatments for these diseases (Flefel et al., 2019).
作用機序
Safety and Hazards
将来の方向性
特性
IUPAC Name |
6-(5-chloropyrimidin-2-yl)-6-azaspiro[3.4]octane-8-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14ClN3O2/c13-8-4-14-11(15-5-8)16-6-9(10(17)18)12(7-16)2-1-3-12/h4-5,9H,1-3,6-7H2,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JUUQGOCAXYAAPT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(C1)CN(CC2C(=O)O)C3=NC=C(C=N3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![1-Methyl-4-{[1,3]thiazolo[4,5-c]pyridin-2-yl}-1h-pyrazol-5-amine](/img/structure/B2892959.png)
![2-{[2-(4-chlorophenyl)-2-oxoethyl]sulfanyl}-3-[2-(3,4-dimethoxyphenyl)ethyl]-6-(morpholin-4-yl)-3,4-dihydroquinazolin-4-one](/img/structure/B2892961.png)
![N-(6-bromobenzo[d]thiazol-2-yl)-4-(methylthio)benzamide](/img/structure/B2892963.png)
![N-(1-acetylpiperidin-4-yl)-3-[4,6-dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]propanamide](/img/structure/B2892964.png)
![2-(4-methoxybenzamido)-N-(pyridin-3-ylmethyl)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxamide](/img/structure/B2892965.png)
![2-{[1-(2H-1,3-benzodioxole-5-carbonyl)piperidin-3-yl]oxy}pyrazine](/img/structure/B2892966.png)




![(E)-4-(Dimethylamino)-N-[[1-[2-hydroxyethyl(methyl)amino]cyclohexyl]methyl]but-2-enamide](/img/structure/B2892976.png)
![7-(4-Hydroxyphenyl)-5-methyl-2-(3,4,5-trimethoxyphenyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2892977.png)


